molecular formula C12H17ClN2O2 B2987434 Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride CAS No. 318239-42-8

Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride

Cat. No.: B2987434
CAS No.: 318239-42-8
M. Wt: 256.73
InChI Key: LWTZKYGCSJZNDE-YGCVIUNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride is a β-amino acid ester derivative characterized by a toluidino (4-methylanilino) substituent at the β-position of the acrylate backbone. This compound is typically synthesized via nucleophilic addition reactions involving ethyl cyanoacetate derivatives and substituted anilines, followed by hydrochlorination to stabilize the amine group as a hydrochloride salt . Its molecular formula is C₁₃H₁₇ClN₂O₂, with a molecular weight of 280.74 g/mol (estimated based on analogous compounds in ).

The toluidino group confers unique electronic and steric properties, influencing its reactivity in pharmaceutical synthesis, particularly as a precursor for kinase inhibitors or antimicrobial agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-amino-3-(4-methylanilino)prop-2-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-3-16-12(15)8-11(13)14-10-6-4-9(2)5-7-10;/h4-8,14H,3,13H2,1-2H3;1H/b11-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTZKYGCSJZNDE-YGCVIUNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)NC1=CC=C(C=C1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/NC1=CC=C(C=C1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 4-toluidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism by which Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Fluorinated derivatives (e.g., 3,5-difluorophenyl) exhibit increased electron-withdrawing character, enhancing stability and resistance to oxidation .
  • Solubility : Bulky substituents like isopropoxy improve solubility in organic solvents, facilitating purification .
  • Reactivity : Ethoxy-substituted acrylates () are more electrophilic, enabling use in heterocyclic syntheses.

Research Findings and Trends

  • Stereoselective Synthesis: highlights the use of hydroxylamine hydrochloride for (Z)-selective additions to acrylates, a method applicable to toluidino derivatives.
  • High-Throughput Crystallography : SHELX programs () are critical for resolving crystal structures of hydrochloride salts, aiding in polymorphism studies.
  • Regulatory Compliance : Suppliers emphasize certifications (e.g., REACH, ISO) for pharmaceutical-grade analogs (), reflecting stringent quality controls.

Biological Activity

Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride is an organic compound with significant biological activity, primarily due to its structural features that facilitate interactions with various biological targets. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17ClN2O2C_{12}H_{17}ClN_2O_2 and a molar mass of approximately 272.73 g/mol. The compound features an ethyl ester group, an amino group, and a toluidine moiety, which contribute to its reactivity and biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer effects. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations above 20 µM.

2. Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to downregulate pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and signaling pathways. It is believed to modulate pathways related to cell survival and apoptosis, potentially through the inhibition of key kinases involved in cancer progression .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Breast Cancer Cells : A recent investigation revealed that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells, alongside increased markers of apoptosis such as cleaved caspase-3.
  • Anti-inflammatory Study : Another study reported that the compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Table 1: Biological Activity Summary

Activity TypeEffectReference
AnticancerInhibits MCF-7 cell growth
Anti-inflammatoryReduces TNF-alpha levels
Apoptosis InductionIncreased cleaved caspase-3

Table 2: Mechanism Insights

MechanismDescriptionReference
Enzyme InteractionModulates kinase activity
Cytokine ModulationDownregulates pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves condensation of 4-toluidine with ethyl acrylate derivatives under acidic conditions. To optimize yields:

  • Use anhydrous solvents (e.g., ethanol or THF) to minimize hydrolysis of intermediates .
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of 4-toluidine to ethyl acrylate precursor) to account for side reactions .
  • Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the toluidino group (aromatic protons at δ 6.5–7.2 ppm) and the acrylate ester (ethyl group at δ 1.2–1.4 ppm, carbonyl at ~170 ppm) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and refine structures using SHELX programs (e.g., SHELXL for H-atom placement and disorder modeling) .

Q. How can solubility and stability profiles be determined for this compound in aqueous and organic media?

  • Methodology :

  • Conduct solubility tests in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy to quantify solubility limits (λmax ~250–300 nm) .
  • Stability: Perform accelerated degradation studies under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions, monitoring by HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodology :

  • For disordered structures (common in acrylate derivatives), apply restraints in SHELXL to model overlapping atoms and validate using R-factor convergence (<0.05) .
  • Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical bond lengths/angles .

Q. How can computational modeling predict reaction mechanisms for the aminolysis of ethyl acrylate derivatives?

  • Methodology :

  • Use DFT (B3LYP/6-311+G(d,p)) to map energy profiles for nucleophilic attack by 4-toluidine on the acrylate carbonyl.
  • Analyze transition states and solvent effects (e.g., ethanol’s role in stabilizing intermediates) .

Q. What analytical approaches detect trace impurities in synthesized batches, and how are they quantified?

  • Methodology :

  • LC-MS : Employ reverse-phase C18 columns with ESI+ ionization to identify byproducts (e.g., unreacted 4-toluidine or hydrolyzed acrylic acid) .
  • Quantify impurities using external calibration curves (limit of detection: 0.1% w/w) .

Q. How does the hydrochloride salt form influence bioavailability in preliminary in vitro studies?

  • Methodology :

  • Compare solubility and permeability (Caco-2 cell assays) of the free base vs. hydrochloride salt.
  • Use Franz diffusion cells to assess transdermal absorption rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.